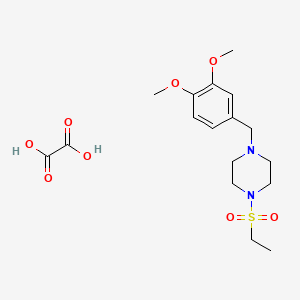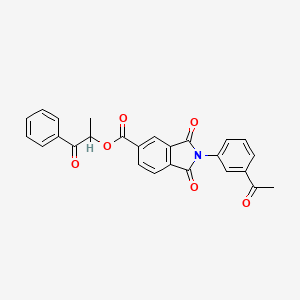![molecular formula C18H22N2O7S2 B3939500 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins.
Mécanisme D'action
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate reacts with cysteine residues in proteins by forming a covalent bond. This covalent bond can affect the structure and function of the protein. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also act as a competitive inhibitor by binding to the active site of the protein.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can affect the activity of proteins by modifying cysteine residues. This can lead to changes in protein structure and function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been shown to affect ion channels, transporters, enzymes, and receptors. The effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity depend on the location of the modified cysteine residue and the function of the protein.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in lab experiments is its selectivity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in proteins. However, one limitation of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate is that it can affect the structure and function of the protein being studied. Careful controls must be used to ensure that the effects of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate on protein activity are accurately measured.
Orientations Futures
There are many future directions for the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate to study the structure and function of membrane proteins. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can also be used to study the role of cysteine residues in protein-protein interactions. Additionally, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate can be used to study the effects of protein modification on disease states.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been widely used in scientific research as a tool to study protein structure and function. It is used to selectively modify cysteine residues in proteins to investigate their role in protein function. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate has been used to study ion channels, transporters, enzymes, and receptors.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2.C2H2O4/c1-21-15-2-4-16(5-3-15)23(19,20)18-9-7-17(8-10-18)12-14-6-11-22-13-14;3-1(4)2(5)6/h2-6,11,13H,7-10,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWCYOSRRSBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(sec-butylamino)carbonothioyl]amino}benzoate](/img/structure/B3939421.png)

![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3939440.png)



![3-(2,2-dichlorovinyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B3939479.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B3939483.png)

![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)

![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)